molecular formula C12H12N2O2 B13684349 1-Cbz-azetidine-2-carbonitrile

1-Cbz-azetidine-2-carbonitrile

Cat. No.: B13684349
M. Wt: 216.24 g/mol
InChI Key: JJVLOKHOVIAZIO-UHFFFAOYSA-N
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Description

1-Cbz-azetidine-2-carbonitrile is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain and unique reactivity, making them valuable in organic synthesis and medicinal chemistry. The “Cbz” in its name refers to the carbobenzyloxy protecting group, which is commonly used in organic synthesis to protect amine functionalities.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

benzyl 2-cyanoazetidine-1-carboxylate

InChI

InChI=1S/C12H12N2O2/c13-8-11-6-7-14(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-7,9H2

InChI Key

JJVLOKHOVIAZIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C#N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cbz-azetidine-2-carbonitrile can be synthesized through various methods. One common approach involves the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via the formation of their N-borane complexes. For example, treatment of diastereomerically pure borane N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex with lithium diisopropylamide (LDA) at low temperatures followed by benzyl bromide produces α-benzylated products .

Industrial Production Methods

Industrial production methods for 1-Cbz-azetidine-2-carbonitrile are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Cbz-azetidine-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

    Ring-Opening Reactions: Due to the ring strain in azetidines, they can undergo ring-opening reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Ring-Opening Reactions: These reactions can be facilitated by acids or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted azetidines, while ring-opening reactions can produce a variety of linear or cyclic compounds .

Scientific Research Applications

1-Cbz-azetidine-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex nitrogen-containing compounds, such as amino acids and alkaloids.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Azetidine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Cbz-azetidine-2-carbonitrile involves its reactivity due to the ring strain in the azetidine ring. This strain makes the compound more susceptible to nucleophilic attack and ring-opening reactions. The carbobenzyloxy protecting group can be removed under specific conditions to reveal the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carbonitrile: Lacks the carbobenzyloxy protecting group, making it more reactive.

    Azetidine-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, leading to different reactivity and applications.

    Azetidine-2-one: A lactam derivative with different chemical properties and reactivity.

Uniqueness

1-Cbz-azetidine-2-carbonitrile is unique due to the presence of the carbobenzyloxy protecting group, which provides additional stability and allows for selective deprotection under specific conditions. This makes it a versatile intermediate in organic synthesis .

Biological Activity

1-Cbz-azetidine-2-carbonitrile is a synthetic compound characterized by its azetidine ring and the presence of a benzyloxycarbonyl (Cbz) protecting group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including antimicrobial, antimalarial, and other therapeutic potentials, supported by relevant research findings.

Chemical Structure and Properties

1-Cbz-azetidine-2-carbonitrile consists of a four-membered saturated heterocyclic structure containing one nitrogen atom, with the carbonitrile functional group (-C≡N) contributing to its unique chemical properties. The Cbz group enhances the compound's stability and reactivity, making it suitable for various chemical processes .

Antimicrobial Properties

Research indicates that azetidine derivatives, including 1-Cbz-azetidine-2-carbonitrile, exhibit significant antimicrobial properties. These compounds have been studied for their antibacterial and antifungal activities, suggesting their potential use in treating infections .

Table 1: Antimicrobial Activity of Azetidine Derivatives

CompoundActivity TypeReference
1-Cbz-azetidine-2-carbonitrileAntibacterial
Azetidine-2-carboxylic acidAntifungal
3-AminoazetidineAntimicrobial

Antimalarial Activity

In addition to antimicrobial effects, 1-Cbz-azetidine-2-carbonitrile has shown promise in antimalarial applications. Research has identified azetidine derivatives as effective against multidrug-resistant strains of malaria . The specific mechanisms of action are still under investigation but may involve interference with the parasite's metabolic pathways.

Table 2: Antimalarial Activity Data

CompoundEC50 (nM)Reference
BRD753920
BRD391415

Understanding the mechanisms through which 1-Cbz-azetidine-2-carbonitrile exerts its biological effects is crucial for its therapeutic application. Interaction studies focus on how this compound binds to biological targets such as enzymes or receptors. These studies are essential for elucidating its potential therapeutic uses in various diseases.

Case Studies

Several case studies have highlighted the efficacy of azetidine derivatives in clinical settings:

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of azetidine showed significant inhibition against various bacterial strains, indicating their potential as new antimicrobial agents.
  • Antimalarial Research : In a controlled experiment, compounds similar to 1-Cbz-azetidine-2-carbonitrile were tested against Plasmodium falciparum, revealing promising results in reducing parasitemia levels.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cbz-azetidine-2-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves protecting the azetidine nitrogen with a carbobenzyloxy (Cbz) group. A validated approach (Scheme 2, ) uses chiral 1-arylethylamine precursors treated with brominating agents (e.g., Br₂/PBr₃) followed by cyanide introduction via NaCN/NH₃ in methanol. Key optimization parameters include temperature control (e.g., 100°C for bromination, room temperature for cyclization) and stoichiometric ratios to minimize side reactions. Yields can be improved by isolating intermediates (e.g., aziridine derivatives) before cyanide addition.

Q. Which spectroscopic techniques are critical for characterizing 1-Cbz-azetidine-2-carbonitrile, and what spectral markers confirm its structure?

  • Methodological Answer :

  • IR Spectroscopy : A sharp peak near 2,220 cm⁻¹ confirms the nitrile (-CN) group .
  • ¹H/¹³C NMR : The Cbz group’s benzyl protons appear as a multiplet at δ 7.2–7.4 ppm, while the azetidine ring protons resonate as distinct multiplets between δ 3.5–4.5 ppm. The nitrile carbon is typically observed at ~115–120 ppm in ¹³C NMR .
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular formula (e.g., C₁₂H₁₃N₃O₂), with fragmentation patterns showing loss of the Cbz group (m/z ~91).

Q. How does the Cbz protecting group influence the reactivity of azetidine-2-carbonitrile in downstream reactions?

  • Methodological Answer : The Cbz group enhances steric hindrance around the azetidine nitrogen, directing electrophilic attacks to the nitrile or ring positions. For example, in nucleophilic substitutions, the Cbz group prevents ring-opening reactions, enabling selective functionalization at the carbonitrile site . Deprotection (e.g., via hydrogenolysis) should be performed under inert conditions to preserve the nitrile functionality.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for 1-Cbz-azetidine-2-carbonitrile derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to compare energy barriers for competing pathways (e.g., ring expansion vs. nitrile substitution). For instance, if experimental yields contradict predicted regioselectivity, computational analysis of electron density maps and Fukui indices can identify nucleophilic/electrophilic hotspots . Validate models using experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR).

Q. What strategies address inconsistencies in spectroscopic data for novel 1-Cbz-azetidine-2-carbonitrile analogs?

  • Methodological Answer :

  • Contradiction Analysis : If ¹H NMR shows unexpected splitting (e.g., non-equivalent azetidine protons), use 2D-COSY or NOESY to confirm conformational rigidity or dynamic processes .
  • Purity Verification : Conflicting melting points or IR peaks may indicate residual solvents or byproducts. Perform HPLC-MS with a polar stationary phase (C18 column) and gradient elution to isolate impurities .

Q. How can 1-Cbz-azetidine-2-carbonitrile be integrated into multicomponent reactions for bioactive heterocycles?

  • Methodological Answer : The nitrile group participates in cycloadditions (e.g., [3+2] with azides) to form tetrazole rings, while the azetidine scaffold can undergo ring-functionalization. For example, refluxing with thiouracil derivatives in sodium ethoxide yields pyrimidine-fused compounds (see analogous synthesis in ). Monitor reaction progress via in-situ IR to detect nitrile consumption (~2,220 cm⁻¹ attenuation).

Data Reproducibility & Reporting Standards

Q. What minimal experimental details are required to ensure reproducibility of 1-Cbz-azetidine-2-carbonitrile syntheses?

  • Methodological Answer : Per academic guidelines , report:

  • Synthetic Procedures : Precursor ratios, solvent volumes, temperature profiles, and workup steps (e.g., “reflux for 2 h in acetic anhydride/acetic acid (10:20 mL) with 0.5 g NaOAc” ).
  • Characterization : Full spectral data (IR, NMR, HRMS) for novel compounds; known compounds require literature citations for comparison.
  • Supporting Information : Crystallographic data (CCDC numbers) or computational input files for peer validation.

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